n-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine
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Overview
Description
N-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a chlorophenethyl group attached to a dimethylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 4-chlorophenethylamine with 2,2-dimethylpropan-1-amine under controlled conditions. One common method involves the use of t-butyllithium in dry tetrahydrofuran at temperatures ranging from -60°C to 0°C. The reaction proceeds via α-lithiation of the side chain adjacent to the aryl ring, followed by trapping with electrophiles such as benzophenone or cyclohexanone to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenethyl)-2,2-dimethylpropan-1-amine
- N-(4-Bromophenethyl)-2,2-dimethylpropan-1-amine
Uniqueness
N-(4-Chlorophenethyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the chlorophenethyl group, which imparts distinct chemical and biological properties. Compared to its methyl and bromophenethyl analogs, the chlorophenethyl derivative may exhibit different reactivity and interaction profiles with biological targets .
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-13(2,3)10-15-9-8-11-4-6-12(14)7-5-11/h4-7,15H,8-10H2,1-3H3 |
InChI Key |
DKCVGVXTCAOJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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